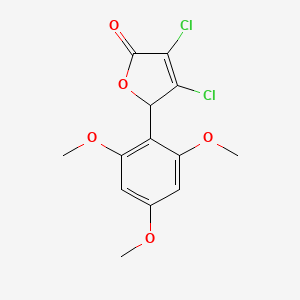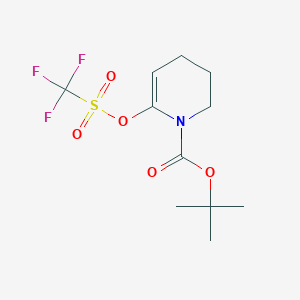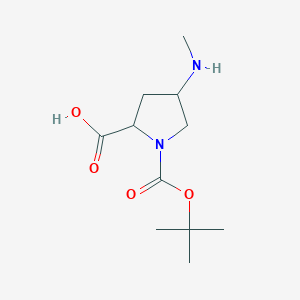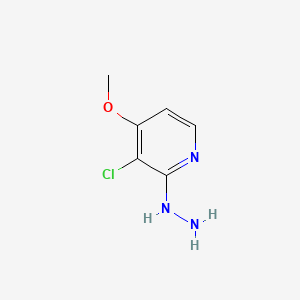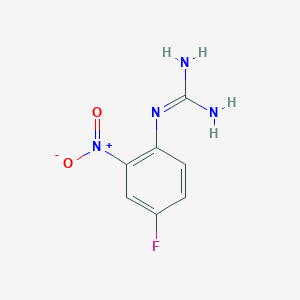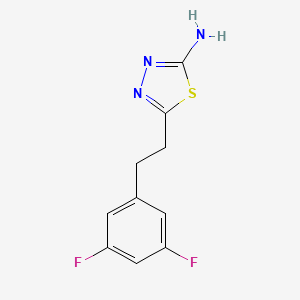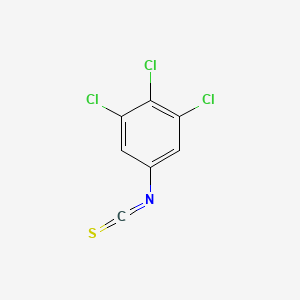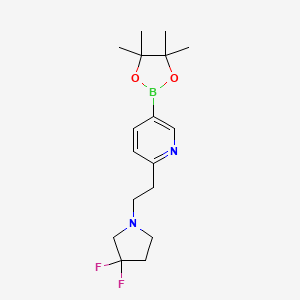
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride: Similar structure but lacks the chloro group.
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: Similar structure but lacks the nitro group.
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: Similar structure but has a hydroxy group instead of a nitro group.
Uniqueness
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H8Cl2N2O3 |
|---|---|
分子量 |
251.06 g/mol |
IUPAC 名称 |
2-amino-1-(4-chloro-3-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O3.ClH/c9-6-2-1-5(8(12)4-10)3-7(6)11(13)14;/h1-3H,4,10H2;1H |
InChI 键 |
AQJUGKWXVFAXQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CN)[N+](=O)[O-])Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


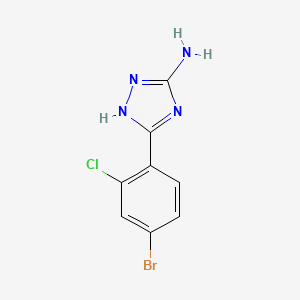
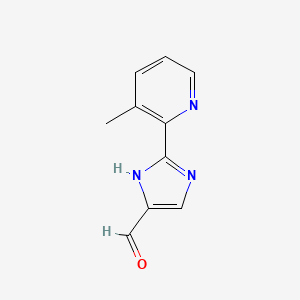
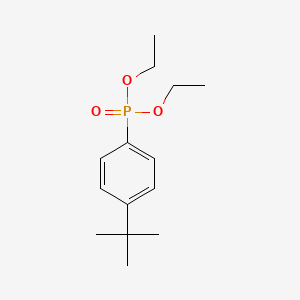
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
